molecular formula C16H14FN3OS B2442862 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851987-38-7

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

Cat. No. B2442862
CAS RN: 851987-38-7
M. Wt: 315.37
InChI Key: XDWUSHKMYDMWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . The benzothiazole ring is substituted with two methyl groups at positions 4 and 6 . The compound also contains a fluorobenzohydrazide group, which includes a benzene ring substituted with a fluorine atom and a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and fluorobenzohydrazide groups. The benzothiazole ring system is aromatic, contributing to the stability of the molecule . The fluorine atom in the fluorobenzohydrazide group is highly electronegative, which could result in interesting chemical properties .

Scientific Research Applications

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and evaluated their antibacterial activity. Notably, some derivatives exhibit potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Specific compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrate attractive antibacterial activity against multiple strains. The isopropyl-substituted derivative, in particular, displays a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .

Urease Inhibition

Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. While not directly mentioned for this compound, its structural features may warrant investigation as a potential urease inhibitor .

Antidepressant Activity

Although not extensively studied, compounds related to N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide have been evaluated for antidepressant effects. Further research is needed to explore this application .

Antitumor and Cytotoxic Activity

Related thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Investigating the antitumor potential of this compound could be worthwhile .

Membrane Pore Formation

The octaarginine–drug complex derived from this compound displays faster killing kinetics toward bacterial cells. It also creates pores in bacterial cell membranes without significant hemolytic activity toward human red blood cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s challenging to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUSHKMYDMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide

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